molecular formula C20H20N4O4S2 B11632036 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B11632036
M. Wt: 444.5 g/mol
InChI Key: YMFQHENAIYWSBK-KAMYIIQDSA-N
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Description

4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin core, a thiazolidin ring, and an allylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-A]pyrimidin core, followed by the introduction of the allylamino group and the thiazolidin ring. The final step involves the addition of the butanoic acid moiety. Reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: It could be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism by which 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((5Z)-5-{[2-(Allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid lies in its complex structure, which combines multiple functional groups and rings. This complexity may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets .

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C20H20N4O4S2/c1-3-8-21-16-13(18(27)23-9-4-6-12(2)17(23)22-16)11-14-19(28)24(20(29)30-14)10-5-7-15(25)26/h3-4,6,9,11,21H,1,5,7-8,10H2,2H3,(H,25,26)/b14-11-

InChI Key

YMFQHENAIYWSBK-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCC=C

Origin of Product

United States

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